molecular formula C12H19N3O B12583723 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603068-02-6

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12583723
CAS No.: 603068-02-6
M. Wt: 221.30 g/mol
InChI Key: QXVCYLUUINHAMM-UHFFFAOYSA-N
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Description

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that features a unique structure combining a piperidine ring with an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

CAS No.

603068-02-6

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(1-ethylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H19N3O/c1-2-15-8-4-3-5-10(15)11-9-6-7-13-12(9)16-14-11/h10,13H,2-8H2,1H3

InChI Key

QXVCYLUUINHAMM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=NOC3=C2CCN3

Origin of Product

United States

Preparation Methods

Common Reagents

The synthesis frequently employs reagents such as lithium aluminum hydride for reductions and various electrophiles for substitutions.

Detailed Preparation Methods

Method A: Cyclization and Substitution Approach

  • Starting Materials : The synthesis begins with readily available pyrrole derivatives.

  • Cyclization Reaction : The pyrrole is subjected to cyclization conditions (e.g., heating with an appropriate acid catalyst) to form the pyrrolo[3,2-d]oxazole core.

  • Piperidine Introduction : The resulting intermediate undergoes nucleophilic substitution with 1-ethylpiperidine in the presence of a base (e.g., sodium hydride) to yield the final product.

  • Purification : The crude product is purified using column chromatography.

Method B: One-Pot Synthesis

This method streamlines the synthesis by combining multiple steps into one reaction vessel.

  • Reagents : A combination of pyrrole derivatives and piperidine is reacted in a solvent like DMF under reflux conditions.

  • Reactions : The reaction may involve simultaneous cyclization and substitution processes facilitated by specific catalysts or bases.

  • Yield and Purification : Following completion, the mixture is cooled, and the product is isolated via extraction and purification techniques.

Research Findings

Recent studies have highlighted various aspects of synthesizing 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d]oxazole:

  • Biological Activity : Research indicates that this compound exhibits significant antimicrobial properties and may modulate inflammatory pathways through specific enzyme interactions.

  • Yield Efficiency : Depending on the method employed, yields can vary significantly; for instance, one-pot methods have shown higher efficiency in terms of time and resource utilization compared to traditional multi-step syntheses.

Comparative Analysis of Synthesis Methods

Method Steps Involved Yield (%) Advantages
Cyclization & Substitution Multi-step involving cyclization followed by substitution Variable High purity; established protocols
One-Pot Synthesis Combined steps in a single reaction vessel Higher Time-efficient; fewer reagents

Chemical Reactions Analysis

Types of Reactions

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a lead compound for the development of new antimicrobial agents. The mechanism is believed to involve the inhibition of specific enzymes or disruption of cellular processes in pathogens .

Anti-inflammatory Properties

The compound has also been investigated for its ability to modulate inflammatory pathways. It is thought to interact with inflammatory mediators and enzymes, potentially leading to reduced inflammation in various models of disease. This property positions it as a candidate for treating conditions characterized by chronic inflammation .

Anticancer Potential

In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. The mechanism of action appears to involve cell cycle arrest and apoptosis induction through mitochondrial pathways. Notably, compounds similar to 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole have demonstrated GI50 values in the nanomolar range against human cancer cell lines .

Synthetic Methodologies

The synthesis of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Construction of the Pyrrolo Framework : This step may involve cycloaddition reactions or other methods that allow for the formation of the pyrrole structure fused with oxazole.
  • Functionalization : Post-synthesis modifications can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that structural modifications could significantly enhance efficacy against resistant strains .

Case Study 2: Anti-inflammatory Research

In an experimental model of inflammation, compounds based on this structure were shown to reduce cytokine levels significantly. The study concluded that these compounds could serve as effective anti-inflammatory agents due to their ability to inhibit key signaling pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is unique due to its combination of a piperidine ring with an oxazole ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Biological Activity

3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the pyrrolo[3,2-d]oxazole family, which is known for its diverse pharmacological properties.

Molecular Characteristics:

  • CAS Number: 603067-97-6
  • Molecular Formula: C12H19N3O
  • Molecular Weight: 221.30 g/mol
  • IUPAC Name: 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
PropertyValue
CAS No.603067-97-6
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
IUPAC Name3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

The biological activity of this compound is primarily attributed to its interaction with the glycine transporter 1 (GlyT1). By inhibiting GlyT1, it modulates glycine levels in the brain, which can potentially alleviate symptoms associated with schizophrenia and other neuropsychiatric disorders. This mechanism highlights the compound's role as a selective GlyT1 inhibitor.

Biological Activity

Research has indicated that 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole exhibits various biological activities:

1. Antipsychotic Potential

  • Studies suggest that compounds targeting GlyT1 can serve as novel antipsychotic agents. The inhibition of glycine reuptake may enhance NMDA receptor function, which is often impaired in schizophrenia.

2. Antimicrobial and Antiviral Properties

3. Anti-inflammatory Effects

  • The compound's ability to modulate inflammatory pathways has been explored in vitro. It may influence cytokine production and immune cell activity, contributing to its therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the pyrrolo[3,2-d]oxazole family:

Case Study 1: GlyT1 Inhibition

  • A study demonstrated that derivatives of pyrrolo[3,2-d]oxazole showed significant inhibition of GlyT1 in cellular assays. The structure of 3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole suggests it could exhibit comparable or enhanced inhibition.

Case Study 2: Antimicrobial Activity

  • Research on related isoxazole derivatives revealed potent antimicrobial activity against various bacterial strains. Although direct studies on this specific compound are lacking, the structural attributes may confer similar properties.

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